1-Benzyl-3-phenylpiperidin-4-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-benzyl-3-phenylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-18-11-12-20(13-15-7-3-1-4-8-15)14-17(18)16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSNQVMIVAHETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)C2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680034 | |
| Record name | 1-Benzyl-3-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802826-21-7 | |
| Record name | 1-Benzyl-3-phenylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-Benzyl-3-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 1-Benzyl-3-phenylpiperidin-4-amine. Due to the absence of published literature on this specific molecule, the methodologies and data presented herein are based on established chemical principles and analogous reactions reported for structurally related compounds.
Proposed Synthesis
The synthesis of this compound can be conceptually approached in a two-step process: first, the synthesis of the key intermediate, 1-benzyl-3-phenyl-4-piperidone, followed by its reductive amination to yield the target primary amine.
Step 1: Synthesis of 1-Benzyl-3-phenyl-4-piperidone
A plausible route to the piperidone intermediate involves the N-benzylation of a pre-formed 3-phenyl-4-piperidone. The synthesis of similar piperidone structures is a well-established process in organic chemistry.
Experimental Protocol:
-
Materials: 3-phenyl-4-piperidone hydrochloride, benzyl bromide, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of 3-phenyl-4-piperidone hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-benzyl-3-phenyl-4-piperidone.
-
Step 2: Reductive Amination to this compound
The conversion of the 4-keto group to a 4-amino group can be achieved through reductive amination. This common transformation involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Experimental Protocol:
-
Materials: 1-benzyl-3-phenyl-4-piperidone, ammonium formate, sodium cyanoborohydride, methanol.
-
Procedure:
-
Dissolve 1-benzyl-3-phenyl-4-piperidone (1 equivalent) in methanol.
-
Add ammonium formate (10 equivalents) to the solution.
-
Stir the mixture at room temperature, then add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue basic with the addition of a sodium hydroxide solution and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to afford this compound.
-
Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques. The following tables summarize the predicted data based on the analysis of structurally similar compounds.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.40 | m | 10H | Aromatic protons (benzyl and phenyl) |
| 3.50 | s | 2H | -CH₂-Ph (benzyl) |
| 3.00 - 3.20 | m | 1H | H-4 |
| 2.80 - 2.95 | m | 2H | H-2 (axial & equatorial) |
| 2.50 - 2.70 | m | 1H | H-3 |
| 1.80 - 2.10 | m | 2H | H-6 (axial & equatorial) |
| 1.50 - 1.70 | m | 2H | H-5 (axial & equatorial) |
| 1.40 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | Aromatic C (quaternary) |
| 126 - 130 | Aromatic CH |
| 62 - 64 | -CH₂-Ph (benzyl) |
| 55 - 58 | C-2 |
| 50 - 53 | C-6 |
| 48 - 52 | C-4 |
| 42 - 45 | C-3 |
| 30 - 35 | C-5 |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values |
| IR (Infrared Spectroscopy) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 3020-3080 cm⁻¹ (Aromatic C-H stretch), 2800-3000 cm⁻¹ (Aliphatic C-H stretch), 1580-1650 cm⁻¹ (N-H bend), 1450-1500 cm⁻¹ (Aromatic C=C stretch) |
| MS (Mass Spectrometry) | Expected [M+H]⁺: ~281.17 |
Visualized Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed protocols are based on robust and well-documented chemical transformations, and the predicted characterization data offer a baseline for the analytical confirmation of the target compound. Researchers and drug development professionals can use this information as a starting point for the practical synthesis and subsequent investigation of this novel piperidine derivative. It is imperative to note that all experimental work should be conducted with appropriate safety precautions and that the proposed reaction conditions may require optimization.
Spectroscopic Data for 1-Benzyl-3-phenylpiperidin-4-amine: A Search for Available Information
A comprehensive search for spectroscopic data (NMR, IR, and MS) and associated experimental protocols for 1-Benzyl-3-phenylpiperidin-4-amine has revealed a significant lack of publicly available information for this specific compound.
While extensive searches were conducted to locate ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, no specific experimental datasets for this compound could be retrieved from the available scientific literature and chemical databases.
The search results did yield spectroscopic information for several structurally related but distinct compounds, including:
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1-Benzyl-N-phenylpiperidin-4-amine: This compound features an additional phenyl group attached to the amine nitrogen.
-
1-Benzyl-4-piperidylamine: This analog lacks the phenyl substituent at the 3-position of the piperidine ring.
-
1-Benzylpiperidin-3-amine: This compound has the amino group at the 3-position and lacks the phenyl group at the same position.
Due to the absence of specific data for this compound, it is not possible to provide the requested in-depth technical guide, including data tables and detailed experimental methodologies.
Researchers and scientists seeking this information may need to perform their own synthesis and spectroscopic characterization of this compound to obtain the required data.
Below is a generalized workflow that would typically be followed for such a characterization.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
physical and chemical properties of 1-Benzyl-3-phenylpiperidin-4-amine
Disclaimer: The initially requested compound, 1-Benzyl-3-phenylpiperidin-4-amine, is not well-documented in publicly available scientific literature. Therefore, this guide focuses on a closely related and well-characterized compound, 1-Benzyl-N-phenylpiperidin-4-amine .
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine, tailored for researchers, scientists, and drug development professionals.
General Information
1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-benzylpiperidine, is a substituted piperidine derivative. Piperidine and its analogs are significant structural motifs in many pharmaceuticals and biologically active compounds. They are explored for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.
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IUPAC Name: 1-benzyl-N-phenylpiperidin-4-amine
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CAS Number: 1155-56-2
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Molecular Formula: C₁₈H₂₂N₂
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Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-(phenylamino)piperidine
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 1-Benzyl-N-phenylpiperidin-4-amine.
| Property | Value | Reference |
| Molecular Weight | 266.38 g/mol | |
| Accurate Mass | 266.1783 | |
| Appearance | Solid (usually white to off-white powder) | |
| Solubility | Soluble in some organic solvents like chloroform, dichloromethane; less soluble in water. |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of the compound.
| Spectrum Type | Key Data Points |
| ¹H NMR | Spectra available, detailed peak assignments would require the original spectral data. |
| ¹³C NMR | Spectra available, detailed peak assignments would require the original spectral data. |
| Mass Spectrometry (GC-MS) | m/z 2nd Highest: 173, m/z 3rd Highest: 172. |
| Infrared (IR) Spectroscopy | Data available. |
Synthesis Protocol
A common method for the synthesis of substituted piperidines involves the reductive amination of a piperidone precursor. The following is a representative protocol for the synthesis of 1-Benzyl-N-phenylpiperidin-4-amine.
Reaction: Reductive amination of 1-benzyl-4-piperidone with aniline.
Materials:
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1-benzyl-4-piperidone
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Aniline
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Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 1-benzyl-4-piperidone in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add aniline to the solution. If using, add a catalytic amount of acetic acid.
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Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
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Slowly add the reducing agent to the reaction mixture.
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Continue to stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-N-phenylpiperidin-4-amine.
Experimental Workflow Diagram:
Caption: Synthetic workflow for 1-Benzyl-N-phenylpiperidin-4-amine.
Biological Activity and Applications
Substituted piperidines are a class of compounds with a broad range of biological activities. While specific biological data for 1-Benzyl-N-phenylpiperidin-4-amine is not extensively detailed in the provided search results, its structural motifs are present in compounds investigated for various therapeutic purposes. For instance, derivatives of N-benzylpiperidine have been explored as potential agents for Alzheimer's disease. The development of highly substituted piperidine analogs is a significant area of research in medicinal chemistry.
The general biological importance of the piperidine scaffold suggests that 1-Benzyl-N-phenylpiperidin-4-amine could be a valuable intermediate or building block in the synthesis of more complex, biologically active molecules.
Logical Relationship Diagram:
Caption: Potential applications of piperidine derivatives.
Methodological & Application
Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating the nerve impulse.[1][2] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[3] Piperidine derivatives have emerged as a promising class of compounds with potent AChE inhibitory activity.[4][5]
This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay to screen and characterize piperidine derivatives. The described method is based on the widely used colorimetric assay developed by Ellman, which offers a simple, reliable, and high-throughput compatible format.[6][7]
Principle of the Assay
The Ellman's method utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity. In the presence of an inhibitor, the rate of this reaction is reduced, allowing for the determination of the inhibitor's potency.[8]
Materials and Reagents
| Reagent/Material | Specifications | Source (Example) |
| Acetylcholinesterase (AChE) | From Electrophorus electricus (electric eel), Type VI-S, lyophilized powder | Sigma-Aldrich |
| Acetylthiocholine Iodide (ATC) | Substrate | Sigma-Aldrich |
| 5,5'-Dithiobis-(2-Nitrobenzoic Acid) (DTNB) | Ellman's Reagent | Sigma-Aldrich |
| Donepezil | Positive Control | Sigma-Aldrich |
| Piperidine Derivatives | Test Compounds | Synthesized in-house or purchased |
| Phosphate Buffered Saline (PBS) | pH 8.0 | Gibco |
| Dimethyl Sulfoxide (DMSO) | For dissolving compounds | Sigma-Aldrich |
| 96-well Microplate | Clear, flat-bottom | Corning |
| Microplate Reader | Capable of reading absorbance at 412 nm | BioTek, Molecular Devices |
| Multichannel Pipettes | Eppendorf, Gilson |
Experimental Protocol
Preparation of Reagents
A detailed summary of the reagent preparation is provided in the table below. It is recommended to prepare fresh working solutions on the day of the experiment.
| Reagent | Stock Concentration | Preparation of Working Solution | Final Concentration in Assay |
| AChE Enzyme | 1000 U/mL in deionized water | Dilute stock to 0.2 U/mL in PBS (pH 8.0) | 0.02 U/mL |
| ATC Substrate | 100 mM in deionized water | Dilute stock to 15 mM in PBS (pH 8.0) | 1.5 mM |
| DTNB Reagent | 10 mM in PBS (pH 7.0) | Dilute stock to 3 mM in PBS (pH 8.0) | 0.3 mM |
| Piperidine Derivatives | 10 mM in DMSO | Perform serial dilutions in DMSO, then dilute with PBS (pH 8.0) to desired concentrations (final DMSO concentration ≤ 1%) | Varies (e.g., 0.1 µM to 100 µM) |
| Donepezil (Positive Control) | 1 mM in DMSO | Perform serial dilutions in DMSO, then dilute with PBS (pH 8.0) to desired concentrations (e.g., 1 nM to 10 µM) | Varies |
Assay Procedure (96-well plate format)
-
Prepare the 96-well plate:
-
Add 20 µL of PBS (pH 8.0) to the blank wells.
-
Add 20 µL of the different concentrations of the piperidine derivatives or Donepezil to the test wells.
-
Add 20 µL of PBS (pH 8.0) containing 1% DMSO to the control (100% activity) wells.
-
-
Add the enzyme: Add 20 µL of the AChE working solution (0.2 U/mL) to all wells except the blank.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Add DTNB: Add 120 µL of the DTNB working solution (3 mM) to all wells.
-
Initiate the reaction: Add 20 µL of the ATC working solution (15 mM) to all wells to start the enzymatic reaction.
-
Measure absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for 10 minutes and then measure the absorbance.
Data Analysis
-
Calculate the percentage of inhibition: The percentage of AChE inhibition for each concentration of the piperidine derivative is calculated using the following formula[6]:
% Inhibition = [ ( Acontrol - Asample ) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (100% enzyme activity).
-
Asample is the absorbance of the sample with the piperidine derivative.
-
-
Determine the IC50 value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
Visualization of Signaling Pathway and Experimental Workflow
Acetylcholinesterase Signaling Pathway
The following diagram illustrates the role of acetylcholinesterase in the synaptic cleft and its inhibition by piperidine derivatives.
Caption: Cholinergic synapse and AChE inhibition.
Experimental Workflow for AChE Inhibition Assay
The diagram below outlines the step-by-step workflow for the in vitro acetylcholinesterase inhibition assay.
Caption: AChE inhibition assay workflow.
Summary of Quantitative Data
| Parameter | Value |
| Wavelength for Absorbance Reading | 412 nm |
| Assay Temperature | 37°C |
| Pre-incubation Time | 15 minutes |
| Reaction Time (Endpoint) | 10 minutes |
| Total Assay Volume | 200 µL |
| Final AChE Concentration | 0.02 U/mL |
| Final ATC Concentration | 1.5 mM |
| Final DTNB Concentration | 0.3 mM |
| Final DMSO Concentration | ≤ 1% |
| Positive Control (Donepezil) IC50 | ~10-100 nM (literature value, may vary) |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | DTNB instability or contamination | Prepare fresh DTNB solution. |
| Low enzyme activity | Improper enzyme storage or dilution | Ensure enzyme is stored correctly and use fresh dilutions. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes, ensure consistent incubation times and temperatures. |
| Compound precipitation | Low solubility of the piperidine derivative | Decrease the final concentration of the compound or increase the percentage of DMSO (ensure it does not affect enzyme activity). |
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. courses.edx.org [courses.edx.org]
Application Notes & Protocols for the Purity Determination of 1-Benzyl-3-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for assessing the purity of 1-Benzyl-3-phenylpiperidin-4-amine. The described protocols are intended as a starting point and should be optimized and validated for specific laboratory conditions and regulatory requirements.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This document outlines key analytical techniques for purity determination, including chromatographic and spectroscopic methods, as well as forced degradation studies to develop stability-indicating methods.
Analytical Methods Overview
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The primary techniques include:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the main component and impurities.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): For the separation and quantification of enantiomeric impurities.
-
Forced Degradation Studies: To identify potential degradation products and establish a stability-indicating method.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reverse-phase HPLC with UV detection is a robust method for separating this compound from its potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Table 1: Illustrative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Note: This gradient is a starting point and should be optimized for the specific impurity profile.
Data Presentation
Table 2: Example HPLC Data for a Piperidine Derivative
| Peak | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.08 | Starting Material A |
| 2 | 8.2 | 0.12 | By-product B |
| 3 | 12.5 | 99.75 | This compound |
| 4 | 15.1 | 0.05 | Unknown Impurity |
Data is illustrative and based on typical analyses of similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process.
Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions (General Method):
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-500 amu |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL. |
Data Presentation
Table 3: Common Residual Solvents and their Typical m/z Ratios
| Solvent | Retention Time (min) | Key m/z ions |
| Dichloromethane | 3.1 | 84, 86, 49 |
| Toluene | 5.8 | 91, 92 |
| Acetone | 2.5 | 43, 58 |
Retention times are illustrative and depend on the specific GC column and conditions.
Chiral HPLC for Enantiomeric Purity
Since this compound possesses chiral centers, it is crucial to determine its enantiomeric purity. Chiral HPLC is the method of choice for this analysis. Often, derivatization is required to achieve separation.[1][2]
Experimental Protocol
Instrumentation:
-
HPLC system as described in Section 3.
Chiral Separation Conditions (Example with Derivatization): [1][2]
| Parameter | Condition |
| Derivatization Reagent | Benzoyl chloride (to form benzoyl derivatives) |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 4: Illustrative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Area (%) |
| (R)-enantiomer derivative | 15.2 | 0.15 |
| (S)-enantiomer derivative | 18.9 | 99.85 |
Retention times and elution order are dependent on the specific chiral stationary phase and mobile phase composition.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating analytical method.[3][4] These studies involve subjecting the drug substance to various stress conditions to produce degradation products.[3][4]
Experimental Protocol
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Analysis:
-
Analyze the stressed samples using the developed HPLC method (Section 3).
-
The method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak and from each other.
Data Presentation
Table 5: Example Results from Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants |
| Acid Hydrolysis | 15.2 | 3 |
| Base Hydrolysis | 8.5 | 2 |
| Oxidative Degradation | 20.1 | 4 |
| Thermal Degradation | 5.3 | 1 |
| Photolytic Degradation | 2.8 | 1 |
Values are for illustrative purposes.
Visualizations
Caption: Workflow for Purity Analysis of this compound.
Caption: Forced Degradation Study Workflow.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Application Notes and Protocols for Radioligand Binding Assays with 1-Benzyl-3-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-phenylpiperidin-4-amine and its derivatives represent a class of compounds with a high potential for interaction with sigma receptors, which are implicated in a variety of neurological disorders and are promising targets for therapeutic development. This document provides detailed protocols for conducting radioligand binding assays to characterize the interaction of this compound with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These assays are fundamental in determining the binding affinity (Ki) of the compound and are a critical step in the drug discovery and development process.
The protocols outlined below describe competitive binding assays using established radioligands for the sigma-1 and sigma-2 receptors. For the sigma-1 receptor, the selective radioligand [³H]-(+)-pentazocine is utilized. For the sigma-2 receptor, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is a commonly used radioligand; however, as it also binds to the sigma-1 receptor, a masking agent such as (+)-pentazocine is required to isolate binding to the sigma-2 receptor.
Data Presentation
The primary output of these radioligand binding assays is the determination of the inhibitory constant (Ki) of the test compound, this compound. The Ki value is a measure of the affinity of the compound for the receptor. The results should be summarized in a clear and structured table for easy comparison of affinities for both sigma receptor subtypes.
Table 1: Binding Affinities of this compound for Sigma Receptors
| Receptor Subtype | Radioligand | Test Compound Concentration Range | IC₅₀ (nM) | Kᵢ (nM) |
| Sigma-1 (σ₁) | [³H]-(+)-pentazocine | e.g., 0.1 nM - 10 µM | Experimental Value | Calculated Value |
| Sigma-2 (σ₂) | [³H]-DTG | e.g., 0.1 nM - 10 µM | Experimental Value | Calculated Value |
Note: IC₅₀ (half-maximal inhibitory concentration) is determined experimentally from the competition binding curve. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental Protocols
Protocol 1: Sigma-1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the sigma-1 receptor using [³H]-(+)-pentazocine.
Materials:
-
Membrane Preparation: Guinea pig brain membranes or cell lines expressing human sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and 10 µM haloperidol.
-
Competitive Binding: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation (typically 150-200 µg protein per well) to the wells.
-
Add the test compound or haloperidol, followed by the [³H]-(+)-pentazocine (at a concentration close to its Kᴅ, typically 1-2 nM).
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Sigma-2 Receptor Competitive Binding Assay
This protocol determines the binding affinity of this compound for the sigma-2 receptor using [³H]-DTG, with (+)-pentazocine to mask the sigma-1 receptors.
Materials:
-
Membrane Preparation: Rat liver membranes or cell lines expressing human sigma-2 receptors.
-
Radioligand: [³H]-DTG.
-
Masking Agent: (+)-pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM) or a high concentration of unlabeled DTG.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, (+)-pentazocine, and [³H]-DTG.
-
Non-specific Binding: Assay buffer, membrane preparation, (+)-pentazocine, [³H]-DTG, and 10 µM haloperidol.
-
Competitive Binding: Assay buffer, membrane preparation, (+)-pentazocine, [³H]-DTG, and varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation (typically 150-200 µg protein per well) to the wells.
-
Add the masking agent, (+)-pentazocine (typically at a concentration to saturate >95% of sigma-1 receptors, e.g., 300 nM).
-
Add the test compound or haloperidol, followed by the [³H]-DTG (at a concentration close to its Kᴅ for the sigma-2 receptor, typically 3-5 nM).
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for a radioligand binding assay.
Caption: Principle of competitive radioligand binding.
Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research
Note to the Reader: As of November 2025, a detailed literature search did not yield specific neuropharmacological research data or established protocols for the compound 1-Benzyl-3-phenylpiperidin-4-amine . The following application notes and protocols are based on studies of structurally related 1-benzylpiperidine derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds. The methodologies described are general and would require optimization for any new chemical entity.
Introduction to 1-Benzylpiperidine Derivatives in Neuropharmacology
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS). This structural motif is present in a variety of compounds that have been investigated for their potential therapeutic applications in neurodegenerative disorders and other neurological conditions. The versatility of the piperidine ring, combined with the lipophilic benzyl group, allows for modifications that can tune the pharmacological properties of these molecules, including their affinity and selectivity for various receptors, enzymes, and transporters in the brain.
Derivatives of 1-benzylpiperidine have been explored for a range of neuropharmacological activities, including but not limited to:
-
Cholinesterase Inhibition: A significant area of investigation for these compounds is their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can enhance cholinergic neurotransmission, a key strategy in the symptomatic treatment of Alzheimer's disease.
-
Sigma Receptor Modulation: Several 1-benzylpiperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2). These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders.
-
Opioid Receptor Activity: The piperidine core is a well-known feature of many opioid analgesics. Modifications to the 1-benzylpiperidine structure can lead to compounds with affinity for opioid receptors, suggesting potential applications in pain management.
-
Monoamine Transporter Inhibition: Some derivatives have been designed as inhibitors of serotonin and other monoamine transporters, indicating potential for development as antidepressants or anxiolytics.
Quantitative Data on Representative 1-Benzylpiperidine Derivatives
The following table summarizes in vitro activity data for several 1-benzylpiperidine derivatives from published literature to provide a comparative overview of their potency and selectivity. It is important to note that these are different molecules and their activities are not directly transferable to this compound.
| Compound Name/Reference | Target | Assay Type | IC50 / Ki (nM) | Selectivity |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | Enzyme Inhibition | 1.2 | ~34,700-fold over BuChE |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 Receptor (σ1R) | Radioligand Binding | 1.45 (Ki) | 290-fold over σ2R |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | Enzyme Inhibition | 13 | N/A |
| PD5 (a 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) | Platelet Aggregating Factor | Platelet Aggregation | 60,000 | N/A |
Experimental Protocols
The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay, a common experiment for this class of compounds.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of a test compound (e.g., a 1-benzylpiperidine derivative) required to inhibit 50% of the activity of acetylcholinesterase (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (e.g., Donepezil)
-
96-well microplate reader
-
96-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in phosphate buffer to the desired concentration.
-
Prepare ATCI solution in phosphate buffer.
-
Prepare DTNB solution in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the test compound dilution (or buffer for control, or positive control) to the appropriate wells.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Add 50 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI substrate solution to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Cholinergic signaling pathway and the inhibitory action of a 1-benzylpiperidine derivative on AChE.
Experimental Workflow
Caption: General experimental workflow for the development of 1-benzylpiperidine derivatives as neuropharmacological agents.
Application Note: High-Throughput Screening of 1-Benzyl-3-phenylpiperidin-4-amine Libraries for Novel GPCR Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-benzyl-3-phenylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Libraries based on this scaffold have shown potential in yielding modulators for a variety of biological targets, including G protein-coupled receptors (GPCRs), which are a major class of drug targets. This application note provides a detailed protocol for the high-throughput screening (HTS) of this compound libraries to identify novel GPCR modulators. The workflow encompasses primary screening, hit confirmation, and lead characterization, employing a suite of robust assay technologies.
Experimental Workflows
A typical HTS campaign follows a staged workflow to efficiently identify and validate active compounds from a large library.
Application Note: In Vivo Efficacy Testing of 1-Benzyl-3-phenylpiperidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-3-phenylpiperidin-4-amine is a piperidine derivative with structural similarities to compounds known to exhibit central nervous system (CNS) activity. Specifically, its scaffold is present in molecules that interact with sigma receptors and monoamine transporters, suggesting potential therapeutic applications in psychiatric and neurological disorders. Given its novelty, establishing its efficacy and pharmacological profile requires robust preclinical evaluation in relevant in vivo animal models. This document outlines protocols for assessing the antipsychotic-like and antidepressant-like potential of this compound, targeting symptoms relevant to schizophrenia and depression.
Hypothesized Mechanism of Action (MOA)
Based on its chemical structure, this compound is hypothesized to act as a dual modulator of the Dopamine D2 and Sigma-1 receptors. Antagonism at D2 receptors is a well-established mechanism for antipsychotic efficacy, particularly for positive symptoms. Modulation of the Sigma-1 receptor, a unique intracellular chaperone protein, is implicated in neuroprotection, cognitive function, and the modulation of various neurotransmitter systems, potentially addressing negative and cognitive symptoms of psychosis.
Hypothesized dual-target mechanism of action.
Experimental Workflow
The overall workflow for evaluating the in vivo efficacy of this compound involves several key stages, from initial preparation and animal acclimatization to behavioral testing and subsequent data analysis. This ensures reproducibility and minimizes stress-related artifacts.
General experimental workflow for in vivo testing.
Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion Model
This model is widely used to screen for antipsychotic potential. Phencyclidine (PCP), an NMDA receptor antagonist, induces hyperlocomotor activity in rodents, which mimics the positive symptoms of schizophrenia. Effective antipsychotics can attenuate this effect.
Methodology
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum. Acclimatize for at least 7 days before the experiment.
-
Drug Preparation:
-
Test Compound: Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline). Prepare doses of 1, 5, and 10 mg/kg.
-
PCP: Diss
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-3-phenylpiperidin-4-amine via Reductive Amination
Welcome to the technical support center for the synthesis of 1-Benzyl-3-phenylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis via reductive amination. Here you will find detailed troubleshooting advice, frequently asked questions, experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis of this compound is typically achieved through the reductive amination of the ketone precursor, 1-benzyl-3-phenyl-4-piperidone, with an ammonia source. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: Which reducing agent is most effective for this reaction?
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for this transformation. It is mild enough to not significantly reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. Unlike sodium cyanoborohydride (NaBH₃CN), it avoids the use of toxic cyanide reagents. Sodium borohydride (NaBH₄) can also be used, but it requires careful control of the reaction conditions to prevent premature reduction of the ketone.
Q3: What are the optimal reaction conditions?
Optimal conditions typically involve using an aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF). The reaction is usually run at room temperature. A weakly acidic environment (pH 5-7), often achieved by adding a catalytic amount of acetic acid, is beneficial as it catalyzes imine formation without deactivating the reducing agent.
Q4: How can I monitor the reaction's progress?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator is the disappearance of the starting ketone (1-benzyl-3-phenyl-4-piperidone). Staining the TLC plate with an appropriate agent, such as ninhydrin, can help visualize the newly formed primary amine product.
Q5: What are the most common side products and how can they be minimized?
The most common side product is the corresponding alcohol, 1-benzyl-3-phenyl-piperidin-4-ol, formed from the direct reduction of the starting ketone. This can be minimized by using a selective reducing agent like NaBH(OAc)₃ and ensuring the imine formation step is efficient. Another potential issue is the formation of dialkylation products, although this is less common when using an ammonia source for a primary amine synthesis.
Q6: How does stereochemistry affect this synthesis?
The reduction of the imine intermediate creates a new stereocenter at the C4 position. This can result in a mixture of cis and trans diastereomers relative to the phenyl group at C3. The choice of reducing agent can influence the diastereomeric ratio; sterically hindered reagents like NaBH(OAc)₃ may offer greater stereoselectivity compared to less bulky hydrides. Controlling the reaction temperature can also impact selectivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete imine formation. | Ensure anhydrous conditions. Add a catalytic amount of acetic acid (1-2 equivalents) to promote imine formation. |
| Deactivated reducing agent. | Sodium triacetoxyborohydride (STAB) is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly in a desiccator. | |
| Incorrect stoichiometry or reagent addition order. | Verify the molar ratios. For a one-pot procedure, all reactants can be mixed together. If using NaBH₄, the amine and ketone should be stirred for 1-2 hours to allow for imine formation before the reducing agent is added. | |
| Significant Alcohol Byproduct | The reducing agent is too reactive or was added prematurely. | Use a milder, more selective reagent like NaBH(OAc)₃, which is much faster at reducing the iminium ion than the ketone. If using NaBH₄, ensure imine formation is complete before its addition. |
| Reaction pH is too acidic. | Highly acidic conditions can accelerate ketone reduction. Maintain a weakly acidic pH (5-7). | |
| Reaction is Stalled or Slow | Poor solubility of reactants. | Use a suitable aprotic solvent like DCE, DCM, or THF where the reactants are fully soluble. |
| Insufficient carbonyl activation. | The addition of a catalytic amount of acetic acid can accelerate the reaction. For particularly unreactive ketones, a Lewis acid like Ti(iPrO)₄ may be used as an additive with NaBH₃CN. | |
| Mixture of Diastereomers | Lack of stereocontrol during the reduction step. | Use a sterically more demanding reducing agent like NaBH(OAc)₃, which can provide higher diastereoselectivity. Lowering the reaction temperature may also improve selectivity. |
| Difficult Purification | Contamination with boron byproducts. | During the aqueous workup, use a saturated solution of sodium bicarbonate or sodium carbonate to quench excess reagent and help remove boron salts. |
| Product is a viscous oil. | Purify via column chromatography on silica gel. Alternatively, convert the final amine product to its hydrochloride salt, which is often a crystalline solid that can be purified by recrystallization. |
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Formula | Typical Solvents | Optimal pH | Selectivity & Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Weakly Acidic (5-7) | Excellent selectivity for iminium ions over ketones . Moisture-sensitive. Acetic acid can be used as a catalyst. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Weakly Acidic (3-4) | Good selectivity at controlled pH. Highly toxic and releases HCN gas upon acidification. |
|
common side products in 1-Benzyl-3-phenylpiperidin-4-amine synthesis and their removal
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 1-Benzyl-3-phenylpiperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and practical synthetic approach is a two-step process. The first step involves the synthesis of the precursor ketone, 1-Benzyl-3-phenylpiperidin-4-one. The second step is the conversion of this ketone into the target primary amine, this compound, typically via reductive amination.
Q2: What are the primary side products I should expect during the reductive amination step?
A2: During the reductive amination of 1-Benzyl-3-phenylpiperidin-4-one, several side products can form. The most common is the corresponding alcohol, 1-Benzyl-3-phenylpiperidin-4-ol, which results from the direct reduction of the ketone. Other potential impurities include unreacted starting ketone and byproducts from the decomposition of the reducing agent.
Q3: Can over-alkylation occur during this synthesis?
A3: Reductive amination is a robust method that generally avoids the over-alkylation issues commonly seen with direct alkylation of amines using alkyl halides.[1] When synthesizing a primary amine using ammonia, the formation of secondary or tertiary amine byproducts is minimized under controlled conditions.
Q4: Are there any toxic byproducts I should be aware of?
A4: Yes, if you use sodium cyanoborohydride (NaBH₃CN) as the reducing agent, be aware that it can produce highly toxic byproducts such as hydrogen cyanide (HCN) and cyanide salts.[2] It is crucial to handle the reaction and workup in a well-ventilated fume hood and to follow appropriate safety protocols for waste disposal. Sodium triacetoxyborohydride is a safer alternative that does not release cyanide.[2]
Synthesis and Side Product Overview
The primary pathway and potential side reactions are illustrated below. The synthesis begins with the precursor ketone and proceeds through a reductive amination process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification processes.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the final amine product. | 1. Incomplete formation of the imine intermediate.2. Sub-optimal pH for the reaction.3. Decomposition of the reducing agent. | 1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the imine formation equilibrium forward.2. Carefully control the pH; the optimal range for imine formation is typically around 4-5.[3]3. Add the reducing agent portion-wise at a controlled temperature. |
| Significant amount of alcohol side product (1-Benzyl-3-phenylpiperidin-4-ol) is observed. | The reducing agent is reducing the ketone faster than the imine is being formed and reduced. This is common with strong reducing agents like NaBH₄ if conditions are not optimized. | 1. Use a milder or more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the iminium ion over the ketone.[1][2]2. Ensure the imine is pre-formed before adding the reducing agent. This can be monitored by TLC or NMR. |
| The final product is contaminated with unreacted starting ketone. | 1. Insufficient amount of amine (ammonia) or reducing agent.2. Reaction time was too short. | 1. Use a stoichiometric excess of the amine and reducing agent.2. Monitor the reaction progress by TLC until the starting ketone spot disappears.3. For removal, perform an acidic wash. The amine product will form a water-soluble salt, while the ketone remains in the organic layer. Alternatively, column chromatography can be used.[4] |
| Difficulty in separating the product from byproducts using column chromatography. | The polarity of the product and side products (especially the alcohol) are very similar. | 1. Convert the crude product mixture to its hydrochloride salt. The amine salt often has very different solubility and chromatographic properties, which can facilitate purification by recrystallization.[5]2. Try a different solvent system for chromatography, or consider using a different stationary phase (e.g., alumina). |
Side Product Removal Workflow
A general workflow for the purification of this compound from common side products is outlined below.
Quantitative Data Summary
Table 1: Common Side Products and Removal Strategies
| Side Product | Chemical Name | Origin | Recommended Removal Method |
| Unreacted Ketone | 1-Benzyl-3-phenylpiperidin-4-one | Incomplete reaction | Acid-base extraction, Column chromatography, Use of scavenger resins.[4] |
| Alcohol Byproduct | 1-Benzyl-3-phenylpiperidin-4-ol | Direct reduction of the ketone | Column chromatography, Recrystallization of the amine salt. |
| Dialkylated Impurities | N-Benzyl-N-(1-benzyl-3-phenylpiperidin-4-yl)amine | Reaction of product with starting material (less common in reductive amination) | Column chromatography. |
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Low | Inexpensive, readily available. | Can readily reduce the starting ketone, leading to alcohol byproduct formation.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Highly selective for iminium ions over ketones; effective in acidic conditions.[2] | Highly toxic byproducts (cyanide).[2] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High | Highly selective for iminium ions; non-toxic byproducts; mild.[2] | More expensive than NaBH₄. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
1-Benzyl-3-phenylpiperidin-4-one
-
Ammonium acetate or ammonia in methanol (7N solution)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 1-Benzyl-3-phenylpiperidin-4-one (1.0 eq) in DCE or MeOH, add ammonium acetate (5-10 eq).
-
Add a catalytic amount of glacial acetic acid to maintain a pH of approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC.
-
Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 30°C.
-
Allow the reaction to stir at room temperature overnight or until the reaction is complete as indicated by TLC.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude this compound
Method A: Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to prevent streaking of the amine).
-
Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Method B: Purification via Salt Formation and Recrystallization
-
Dissolve the crude product in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (or a similar solvent) dropwise while stirring.
-
The hydrochloride salt of the amine should precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/acetone) to obtain the purified product as its hydrochloride salt.
-
To recover the free base, dissolve the salt in water, basify with a strong base (e.g., 1M NaOH), and extract with an organic solvent. Dry and evaporate the solvent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
improving the yield and purity of 1-Benzyl-3-phenylpiperidin-4-amine
Welcome to the technical support center for the synthesis and purification of 1-Benzyl-3-phenylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize experimental outcomes, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is the reductive amination of 1-benzyl-3-phenylpiperidin-4-one. This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia or an ammonium salt), which is then reduced in situ to the desired amine.
Q2: What are the critical parameters to control during the reductive amination to maximize yield?
A2: Key parameters include the choice of reducing agent, solvent, temperature, pH, and the stoichiometry of the reactants. Optimizing these factors is crucial for driving the reaction to completion and minimizing side products.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted starting ketone (1-benzyl-3-phenylpiperidin-4-one), the corresponding alcohol byproduct (1-benzyl-3-phenylpiperidin-4-ol) from ketone reduction, and potentially over-alkylated or rearranged products depending on the reaction conditions.
Q4: What purification methods are most effective for obtaining high-purity this compound?
A4: A combination of techniques is often employed. Column chromatography on silica gel is effective for removing most impurities. Subsequent recrystallization from a suitable solvent system can then be used to achieve high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting ketone | Inefficient imine/enamine formation. | Ensure the reaction pH is weakly acidic (pH 5-6) to facilitate imine formation. Consider adding a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium. |
| Weak reducing agent or insufficient amount. | Use a more potent reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Ensure at least a stoichiometric amount of the reducing agent is used.[1] | |
| Low reaction temperature. | Increase the reaction temperature, but monitor for side product formation. A typical range is room temperature to 50°C. | |
| Significant amount of alcohol byproduct | Ketone reduction is faster than imine reduction. | Use a pH-sensitive reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion over the ketone at acidic pH. |
| Reaction conditions are too harsh. | Lower the reaction temperature and use a milder reducing agent. |
Poor Product Purity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ketone in the final product | Incomplete reaction. | Increase the reaction time or temperature. Ensure an adequate amount of the amine source and reducing agent are used. |
| Multiple unidentified spots on TLC | Side reactions or degradation. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive. |
| Difficulty in removing impurities by chromatography | Impurities have similar polarity to the product. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). |
| Product oiling out during recrystallization | Improper solvent choice. | Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent mixture. The ideal solvent should dissolve the compound at high temperatures but not at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
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1-benzyl-3-phenylpiperidin-4-one
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Ammonium acetate
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Sodium cyanoborohydride
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Methanol
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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To a solution of 1-benzyl-3-phenylpiperidin-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, quench by the slow addition of water.
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Concentrate the mixture under reduced pressure to remove methanol.
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Extract the aqueous residue with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Ammonia solution
Procedure:
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Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM).
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Pack a glass column with the silica gel slurry.
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Dissolve the crude product in a minimal amount of DCM.
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Load the dissolved sample onto the column.
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Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). To prevent streaking of the amine product, it is advisable to add a small percentage of a volatile base, such as triethylamine or ammonium hydroxide, to the eluent.
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
stability issues of 1-Benzyl-3-phenylpiperidin-4-amine in different solvents
Welcome to the technical support center for 1-Benzyl-3-phenylpiperidin-4-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues that may be encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What could be the cause?
A1: A change in solution color often indicates degradation of the compound. This can be triggered by several factors, including exposure to light (photodegradation), reaction with oxygen (oxidation), or inappropriate pH of the solvent. It is recommended to conduct a purity analysis of the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to identify any potential degradation products.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample that has been stored for a week. How can I determine if these are related to the degradation of this compound?
A2: The appearance of new peaks in an HPLC chromatogram is a strong indicator of impurity formation or degradation. To confirm if these new peaks are degradants, you should perform a forced degradation study. This involves subjecting a fresh sample of your compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting chromatograms can help you to identify and characterize the degradation products.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep the container tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended.
Q4: In which solvents is this compound most and least stable?
A4: The stability of this compound can be solvent-dependent. Generally, aprotic solvents are preferred over protic solvents to minimize potential interactions. Acidic or basic conditions can accelerate degradation through hydrolysis or other pH-dependent reactions. A comprehensive solvent stability study, as outlined in the experimental protocols section, is recommended to determine the optimal solvent for your specific application.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Inconsistent Assay Results
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Symptom: Wide variability in the measured concentration of this compound between replicate samples or over a short period.
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Possible Cause: On-going degradation of the compound in the chosen analytical solvent or under the experimental conditions.
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Troubleshooting Workflow:
Troubleshooting workflow for inconsistent assay results.
Issue 2: Appearance of Unknown Impurities
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Symptom: New peaks are observed in the chromatogram of an aged sample.
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Possible Cause: Chemical degradation of this compound.
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Troubleshooting and Identification:
Workflow for identifying unknown impurities.
Data Presentation
The following table summarizes hypothetical stability data for this compound in various solvents under accelerated storage conditions (40°C for 2 weeks). Note: This data is illustrative and should be confirmed by experimental studies.
| Solvent | Initial Purity (%) | Purity after 2 weeks at 40°C (%) | % Degradation | Appearance of Degradation Products |
| Acetonitrile | 99.8 | 99.5 | 0.3 | Minor peaks observed |
| Methanol | 99.7 | 98.2 | 1.5 | Multiple minor peaks |
| Dichloromethane | 99.8 | 99.6 | 0.2 | Minimal change |
| Water (pH 7) | 99.7 | 96.5 | 3.2 | Significant new peaks |
| 0.1 M HCl | 99.8 | 85.3 | 14.5 | Major degradation |
| 0.1 M NaOH | 99.7 | 90.1 | 9.6 | Major degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish a stability-indicating analytical method.
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Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the stock solution at 80°C for 48 hours.
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Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 7 days.
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Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) and compare the chromatograms to an untreated control sample.
Protocol 2: HPLC Method for Stability Analysis
This is a general-purpose Reverse Phase HPLC method suitable for the analysis of this compound and its potential degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Technical Support Center: Addressing Poor Aqueous Solubility of 1-Benzyl-3-phenylpiperidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of 1-Benzyl-3-phenylpiperidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the common initial strategies to improve the solubility of a poorly water-soluble amine compound like this compound?
A2: The initial and most common strategies for improving the solubility of poorly soluble drugs, including amines, involve physical and chemical modifications. Physical approaches include particle size reduction (micronization) to increase the surface area for dissolution. Chemical approaches often start with pH adjustment and the use of co-solvents, followed by more complex methods like salt formation or the use of cyclodextrins.
Q3: How does pH adjustment enhance the solubility of this compound?
A3: this compound contains a basic piperidine nitrogen atom. In acidic conditions (lower pH), this amine group will become protonated, forming a more polar and, therefore, more water-soluble salt. The solubility of the compound is expected to increase significantly as the pH of the aqueous solution decreases.
Q4: What are co-solvents and how can they improve solubility?
A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous buffer during experiment.
Cause: The intrinsic solubility of this compound in the aqueous buffer is exceeded.
Solutions:
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pH Adjustment: Lower the pH of your buffer. The amine function on the piperidine ring will be protonated at acidic pH, increasing its aqueous solubility. See Experimental Protocol 1: pH-Dependent Solubility Assessment.
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Co-solvent Addition: Introduce a water-miscible organic co-solvent to your buffer system. This will increase the solvent's capacity to dissolve the lipophilic compound. See Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their apparent solubility in water. See Experimental Protocol 3: Solubility Enhancement using Cyclodextrins.
Issue 2: Low bioavailability observed in in-vivo studies despite achieving solubility in the formulation.
Cause: The compound may be precipitating upon administration due to changes in pH or dilution in physiological fluids.
Solutions:
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Salt Formation: Forming a stable salt of the compound can significantly improve its dissolution rate and solubility at physiological pH. Common counter-ions for basic drugs include hydrochloride, sulfate, and tartrate. See Experimental Protocol 4: Small-Scale Salt Screening.
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This can enhance the dissolution rate and prevent precipitation upon dilution. Common methods include solvent evaporation and hot-melt extrusion.
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Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate.
Data Presentation
Table 1: Example pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 7.4 | < 1 |
| 6.0 | 15 |
| 5.0 | 150 |
| 4.0 | > 1000 |
| 3.0 | > 2000 |
Table 2: Example Co-solvent Effect on Solubility at pH 7.4
| Co-solvent System | % Co-solvent (v/v) | Solubility (µg/mL) |
| Water | 0 | < 1 |
| Ethanol/Water | 10 | 25 |
| Ethanol/Water | 20 | 120 |
| Propylene Glycol/Water | 10 | 40 |
| Propylene Glycol/Water | 20 | 180 |
| PEG 400/Water | 10 | 60 |
| PEG 400/Water | 20 | 250 |
Experimental Protocols
Experimental Protocol 1: pH-Dependent Solubility Assessment
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Prepare Buffers: Prepare a series of aqueous buffers with pH values ranging from 3.0 to 7.4 (e.g., citrate buffers for pH 3-6, phosphate buffer for pH 7.4).
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Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
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Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
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Separate Solid: Centrifuge the samples to pellet the undissolved solid.
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Quantify: Carefully remove the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement
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Prepare Co-solvent Mixtures: Prepare mixtures of water (or a fixed pH buffer) with varying percentages of different co-solvents (e.g., 10%, 20%, 40% v/v of ethanol, propylene glycol, PEG 400).
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Add Compound: Add an excess amount of this compound to each co-solvent mixture.
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Equilibrate: Shake the samples at a constant temperature for 24 hours.
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Separate and Quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant via HPLC-UV.
Experimental Protocol 3: Solubility Enhancement using Cyclodextrins
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Prepare Cyclodextrin Solutions: Prepare aqueous solutions of various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at different concentrations (e.g., 1%, 5%, 10% w/v).
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Add Compound: Add an excess amount of this compound to each cyclodextrin solution.
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Equilibrate: Shake the samples for 24-48 hours at a constant temperature.
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Separate and Quantify: Centrifuge to remove undissolved solid and determine the concentration of the dissolved compound in the supernatant.
Experimental Protocol 4: Small-Scale Salt Screening
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Dissolve Compound: Dissolve a known amount of this compound free base in a suitable organic solvent (e.g., acetone, ethanol).
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Add Acid: Add a stoichiometric amount of a pharmaceutically acceptable acid (e.g., HCl, H₂SO₄, tartaric acid) dissolved in a small amount of the same solvent.
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Induce Precipitation: If a precipitate does not form spontaneously, try cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble).
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Isolate and Dry: Isolate the resulting solid by filtration and dry under vacuum.
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Assess Solubility: Determine the aqueous solubility of the newly formed salt using the method described in Experimental Protocol 1.
Visualizations
purification strategies for removing starting materials from 1-Benzyl-3-phenylpiperidin-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the purification of 1-Benzyl-3-phenylpiperidin-4-amine and related piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
The synthesis of this compound can proceed through various routes, but a common strategy involves the reductive amination of a piperidone precursor. Likely starting materials and resulting impurities include:
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1-Benzyl-3-phenyl-4-piperidone: The ketone starting material.
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Benzylamine or Ammonia source: The amine source for the 4-position amine group.
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Reducing agents: Reagents like sodium borohydride or sodium triacetoxyborohydride may be present or lead to by-products.
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Benzaldehyde: Can be present if N-benzylation is a step or as a degradation product.
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Benzyl bromide/chloride: If used for N-benzylation of a piperidine precursor.
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Partially reacted intermediates: Such as the corresponding imine or alcohol.
Q2: What is the most common purification method for piperidine derivatives?
Flash column chromatography on silica gel is the most frequently cited method for purifying piperidine derivatives. The choice of solvent system is crucial and typically involves a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate, ether, or methanol) to achieve optimal separation.
Q3: How can I effectively remove unreacted benzaldehyde from my reaction mixture?
Unreacted benzaldehyde can often be removed through several techniques:
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Bisulfite Extraction: Aldehydes react with aqueous sodium bisulfite to form a charged adduct that is water-soluble. This allows for its extraction from an organic solution containing the desired amine product.
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Scavenging Resins: Solid-phase scavengers, such as those with primary amine functionality (e.g., aminomethylated polystyrene), can be used to react with and remove excess aldehyde from the solution.
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Derivatization: Agents like tris(hydroxymethyl)aminomethane (TRIS) can react with benzaldehyde to form a more easily separable derivative.
Q4: My final compound shows two peaks on a reverse-phase HPLC chromatogram. What could be the cause?
The appearance of two peaks for a seemingly pure piperidine derivative can be due to several factors:
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Slow Rotational Isomers (Rotamers): Amide or carbamate groups within the molecule can exhibit slow rotation around the C-N bond, leading to distinct conformers that can be separated on the HPLC timescale.
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Differential Ionization: In their free base form, piperidines can interact with the stationary phase in multiple ways. Adjusting the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid, or adding a buffer, can often resolve this issue by ensuring a single protonation state.
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On-Column Degradation: The acidic nature of silica-based C18 columns or acidic mobile phase additives can sometimes cause degradation of sensitive compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: My product is an oil and will not crystallize.
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Possible Cause: Residual solvent or minor impurities are preventing crystal lattice formation.
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Solution:
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High-Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.
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Re-purification: If impurities are suspected, re-purify a small amount using flash column chromatography with a shallower gradient.
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Salt Formation: Convert the basic amine product into a salt (e.g., hydrochloride or oxalate) by treating a solution of the free base with the corresponding acid (e.g., HCl in ether or ethanol). Salts often have higher melting points and are more crystalline than their free-base counterparts.
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Recrystallization: Attempt recrystallization from various solvent systems. Common solvents for piperidine derivatives include ethanol, methanol, or mixtures like dichloromethane/methanol.
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Problem 2: Starting materials are still present after flash column chromatography.
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Possible Cause: The chosen eluent system does not provide sufficient resolution between your product and the impurity.
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Solution:
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Optimize TLC: Before running the column, systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for a significant difference in Retention Factor (Rf) between your product and the starting material. A good target Rf for the product is typically 0.2-0.4.
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Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.
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Acid-Base Extraction: If the starting material is not basic, perform an acid-base extraction before chromatography. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), wash with an acidic aqueous solution (e.g., 1M HCl) to pull the basic amine product into the aqueous layer. The non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure amine product back into an organic solvent.
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Problem 3: The compound appears to be degrading on the silica gel column.
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Possible Cause: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. Imines, for example, are prone to hydrolysis on silica.
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Solution:
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Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in the starting eluent with a small amount of a basic additive, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica surface.
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Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
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Alternative Purification: Rely on other methods such as recrystallization or acid-base extraction if chromatography proves too harsh for the compound.
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Data & Protocols
Table 1: Example Solvent Systems for Piperidine Derivative Purification
| Compound Type | Eluent System | Reference |
| N-benzyl piperidines | 90:10 Hexane-Et₂O | |
| N-benzyl piperidines | 80:20 Hexane-EtOAc | |
| N-benzyl piperidines | 95:5 Hexane-EtOAc | |
| General Piperidine Derivatives | Gradient from 100% Hexanes to 100% EtOAc |
Protocol 1: General Flash Column Chromatography
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Preparation: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
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Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
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Loading: Carefully add the dry-loaded sample to the top of the packed column.
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Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity according to the pre-determined gradient.
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Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Extractive Removal of Benzaldehyde using Sodium Bisulfite
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Dissolution: Dissolve the crude reaction mixture containing the desired amine and benzaldehyde impurity in a suitable organic solvent (e.g., ethyl acetate, methanol).
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Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes.
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Separation: Allow the layers to separate. The aqueous layer now contains the benzaldehyde-bisulfite adduct. Drain the lower aqueous layer.
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Washing: Wash the organic layer with water and then with brine to remove any residual bisulfite.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product, now free of benzaldehyde.
Visual Guides
Validation & Comparative
Validating Neuroprotective Effects of Novel Piperidine Compounds In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to combat devastating neurodegenerative disorders such as Parkinson's and Alzheimer's disease is a paramount challenge in modern medicine. Novel chemical entities, including piperidine derivatives like 1-Benzyl-3-phenylpiperidin-4-amine, are continuously being synthesized with the hope of arresting or reversing neuronal damage. However, the journey from a promising molecule to a clinically viable therapeutic is long and requires rigorous in vivo validation.
This guide provides a comparative framework for assessing the neuroprotective potential of novel compounds, using established in vivo models and comparing them against clinically relevant and well-researched alternative neuroprotective agents. While direct in vivo data for this compound is not yet publicly available, this guide outlines the critical experimental pathways to validate its efficacy and benchmark it against compounds like Rasagiline, Donepezil, and the naturally occurring polyphenol, Resveratrol.
Standard In Vivo Models for Neuroprotection Studies
To assess the neuroprotective effects of a compound, robust and reproducible animal models that mimic the pathology of human neurodegenerative diseases are essential. For dopaminergic neuroprotection, relevant to Parkinson's disease, the most common models rely on the use of neurotoxins to selectively destroy dopaminergic neurons in the substantia nigra.[1][2]
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The MPTP Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to mice, where it is metabolized to the toxic ion MPP+, which selectively destroys dopaminergic neurons.[3][4][5] This model recapitulates many of the neuropathological features of Parkinson's disease.[5]
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The 6-OHDA Rat Model: 6-hydroxydopamine (6-OHDA) is a neurotoxin that is stereotaxically injected into the substantia nigra or the medial forebrain bundle of rats.[6][7][8] This leads to a rapid and extensive loss of dopaminergic neurons.[7]
Comparative Efficacy of Neuroprotective Agents
The following tables summarize representative data from in vivo studies on established neuroprotective agents. A novel compound like this compound would be evaluated against these benchmarks.
Table 1: Motor Function Improvement in Rodent Models of Parkinson's Disease
| Compound | Animal Model | Behavioral Test | Dosage | % Improvement in Motor Function (vs. Toxin Control) | Reference |
| Rasagiline | MPTP Mouse | Rotarod Test | 1 mg/kg | ~35-50% | [9] |
| Donepezil | Cholinergic depletion model | Working Memory Task | 1 mg/kg | Significant improvement | [10] |
| Resveratrol | 6-OHDA Rat | Apomorphine-induced rotations | 20 mg/kg | ~40-60% reduction in rotations | [11] |
| PPBP | MCAO Rat | Not Applicable (Stroke Model) | 3 mg/kg | Significant reduction in infarct volume | [12] |
Table 2: Neurochemical and Histological Outcomes
| Compound | Animal Model | Endpoint Analyzed | Dosage | % Protection/Recovery (vs. Toxin Control) | Reference |
| Rasagiline | SHR Rat (spontaneous degeneration) | VP Neuronal Cell Count | 1 mg/kg/day | Up to 112% increase vs. saline | [13] |
| Donepezil | Cholinergic depletion model | Caspase-3 Activity | 1 mg/kg | Significant reduction | [10] |
| Resveratrol | MPTP Mouse | TH-positive neurons in SNc | 20 mg/kg | ~50-70% protection | [11] |
| PPBP | MCAO Rat | Infarct Volume | 3 mg/kg | Significant reduction | [12] |
Note: The data presented are approximations derived from multiple studies and are intended for comparative purposes. Actual results may vary based on the specific experimental protocol.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of in vivo neuroprotection studies.
MPTP-Induced Parkinson's Disease Mouse Model Protocol
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Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.[3]
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MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[3][4]
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Test Compound Administration: The investigational compound (e.g., this compound) is administered at various doses (e.g., 1, 5, 10 mg/kg) either prior to or following the MPTP injections to assess its protective or restorative effects.
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Behavioral Assessment: 7-14 days post-MPTP treatment, motor function is assessed using a battery of tests:
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Endpoint Analysis:
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Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNc).[16][17][18]
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HPLC Analysis: Striatal tissue is dissected to measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).[19][20][21][22]
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6-OHDA-Induced Parkinson's Disease Rat Model Protocol
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Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.[6][8]
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Stereotaxic Surgery: Rats are anesthetized, and a small hole is drilled in the skull. 6-OHDA (typically 8-16 µg in ascorbate-saline) is unilaterally injected into the medial forebrain bundle or the striatum using a microsyringe.[6][7][23]
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Test Compound Administration: The test compound is administered before or after the 6-OHDA lesion.
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Behavioral Assessment:
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Endpoint Analysis: Similar to the MPTP model, immunohistochemistry for TH-positive neurons and HPLC for striatal dopamine levels are the primary endpoints.[16][17][18][19][21][22]
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and hypothesized mechanisms of action is essential for communicating research findings.
Conclusion
The validation of a novel neuroprotective agent such as this compound requires a systematic in vivo approach. By employing established neurotoxin-based models of Parkinson's disease and conducting a comprehensive battery of behavioral and neurochemical analyses, researchers can ascertain the compound's efficacy. Direct comparison with well-characterized neuroprotective agents like Rasagiline, Donepezil, and Resveratrol provides a crucial benchmark for its potential therapeutic value. The experimental frameworks and comparative data presented in this guide offer a robust starting point for the preclinical validation of the next generation of neuroprotective drugs.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. In Vivo Studies of various Antiparkinson’s agents: A Systematic Review [ijraset.com]
- 3. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 4. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. conductscience.com [conductscience.com]
- 9. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of rasagiline, a monoamine oxidase-B inhibitor, on spontaneous cell degeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 16. Two-color immunohistochemistry for dopamine and GABA neurons in rat substantia nigra and zona incerta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of dopaminergic neurons of the substantia nigra pars compacta as a target of manganese accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Striatal dopamine measurement through HPLC [protocols.io]
- 22. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers [frontiersin.org]
- 24. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
A Head-to-Head Comparison of 1-Benzylpiperidine Derivatives and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a potent 1-benzylpiperidine derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with established acetylcholinesterase (AChE) inhibitors currently used in the treatment of Alzheimer's disease: donepezil, rivastigmine, and galantamine. This objective analysis is supported by experimental data to inform further research and drug development efforts in the pursuit of more effective AChE inhibitors.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of AChE inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for the selected compounds against acetylcholinesterase.
| Compound | AChE IC50 (nM) | Notes |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | A highly potent inhibitor of acetylcholinesterase. It has demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). |
| Donepezil | 5.7 - 11.6 | A piperidine derivative that acts as a specific, reversible inhibitor of AChE. |
| Rivastigmine | 4.3 - 4150 | A carbamate derivative that inhibits both AChE and BuChE. Its IC50 can vary significantly depending on the assay conditions. |
| Galantamine | 410 - 556,010 | A tertiary alkaloid that is a competitive and reversible inhibitor of AChE. It also modulates nicotinic acetylcholine receptors. The wide range in reported IC50 values may be attributed to different experimental setups. A potent selective inhibitor with an IC50 of 410 nM has been reported. |
Experimental Protocols
The determination of AChE inhibitory activity is crucial for the evaluation of potential drug candidates. A widely accepted and utilized method is the Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This colorimetric method measures the activity of acetylcholinesterase by quantifying the amount of thiocholine produced when acetylcholine is hydrolyzed. The thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the enzyme activity. In the presence of an inhibitor, the rate of acetylcholine hydrolysis decreases, leading to a reduced rate of color formation.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (inhibitors) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations using the phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer.
-
Prepare the ATCI substrate solution in phosphate buffer.
-
Prepare the DTNB solution in phosphate buffer.
-
-
Assay in a 96-well Plate:
-
To each well, add a specific volume of the phosphate buffer.
-
Add a small volume of the test compound solution (or buffer for the control).
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Add the DTNB solution to all wells.
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.
-
-
Measurement and Calculation:
-
Immediately measure the absorbance of the wells at 412 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a specific duration to determine the reaction rate.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Pathways and Processes
To better understand the context of AChE inhibition and the experimental workflow, the following diagrams are provided.
Caption: Workflow of the Ellman's assay for AChE inhibition.
Navigating the Analytical Maze: A Comparative Guide to Quantifying 1-Benzyl-3-phenylpiperidin-4-amine
For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 1-Benzyl-3-phenylpiperidin-4-amine, a key piperidine derivative. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the selection and validation of the most suitable analytical technique for your research needs.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. This is a critical step in drug development and quality control. For a compound like this compound, which lacks a strong chromophore, the choice of analytical technique is not trivial. This guide explores two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the analyte. Below is a summary of hypothetical performance data for two potential methods for quantifying this compound. This data is illustrative and serves to highlight the typical performance characteristics of each technique.
Table 1: Comparison of HPLC-UV (with pre-column derivatization) and GC-MS Methods
| Parameter | HPLC-UV with Derivatization | GC-MS | ICH Guideline Recommendation |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% for drug product |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.04 µg/mL | Signal-to-noise ratio of 10:1 |
| Specificity/Selectivity | High (dependent on derivatization) | Very High (based on mass fragmentation) | The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Robustness | Good | Good | The reliability of an analysis with respect to deliberate variations in method parameters. |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible scientific research. The following sections outline the methodologies for the HPLC-UV and GC-MS analyses of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Pre-Column Derivatization
This method is suitable for compounds that do not possess a significant UV chromophore, such as this compound. A derivatizing agent is used to attach a UV-absorbing moiety to the analyte, allowing for its detection and quantification.
1. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve a known amount of this compound standard or sample in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the solution, add the derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a catalyst (e.g., triethylamine).
-
Heat the mixture at a specified temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
-
Cool the reaction mixture and dilute with the mobile phase to the desired concentration.
2. HPLC-UV Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 32:68 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Specificity: Analyze a blank sample, a placebo sample (if applicable), and a sample spiked with the analyte to ensure no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: Prepare a series of at least five concentrations of the derivatized analyte and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or on different equipment to assess the variability.
-
-
LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is a powerful technique for the quantification of volatile and semi-volatile compounds. Derivatization may sometimes be employed to improve the chromatographic properties of the analyte.
1. Sample Preparation:
-
Dissolve a known amount of this compound standard or sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
If necessary, perform a derivatization step (e.g., acylation) to improve volatility and thermal stability.
-
Inject an aliquot of the prepared sample into the GC-MS system.
2. GC-MS Conditions:
-
GC Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of this compound.
3. Validation Parameters:
-
Specificity: In SIM mode, the selection of specific fragment ions for the analyte provides high specificity. Analyze blank and placebo samples to confirm the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Prepare and analyze a series of at least five concentrations of the analyte. Construct a calibration curve by plotting the peak area of the target ion against the concentration and determine the R².
-
Accuracy: Perform recovery studies by spiking the analyte into a suitable matrix at three different concentration levels.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method.
-
LOD and LOQ: Determine the limits of detection and quantitation based on the signal-to-noise ratio of the target ion in the chromatogram.
-
Robustness: Evaluate the effect of small, deliberate changes in GC parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the key steps in each methodology.
Bridging the Gap: Correlating In Vitro Affinity with In Vivo Efficacy of Piperidine-Based Sigma Receptor Ligands
A deep dive into the preclinical evaluation of novel piperidine derivatives targeting sigma receptors reveals a compelling, albeit complex, relationship between their performance in laboratory assays and their functional activity in living organisms. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of in vitro and in vivo data for representative piperidine-based sigma receptor ligands, supported by detailed experimental protocols and visual workflows to elucidate the path from molecular interaction to physiological response.
The quest for novel therapeutics targeting the sigma receptor system, implicated in a range of neurological disorders and pain states, has led to the synthesis and evaluation of numerous compounds. Among these, piperidine-containing molecules have emerged as a promising scaffold. Understanding the correlation between a compound's affinity for the sigma-1 (σ1) and sigma-2 (σ2) receptors, measured in vitro, and its subsequent pharmacological effects in vivo is critical for advancing lead candidates in the drug discovery pipeline. This guide examines this relationship through a curated selection of data on piperidine derivatives, highlighting the nuances of translating laboratory findings into predictable in vivo outcomes.
Quantitative Comparison of In Vitro and In Vivo Activity
The following table summarizes the in vitro binding affinities (Ki) at sigma-1 and sigma-2 receptors and the corresponding in vivo analgesic activity for a series of piperidine-based compounds. The selected compounds demonstrate varying degrees of affinity and selectivity, providing a basis for exploring the structure-activity relationships that govern their in vivo efficacy.
| Compound ID | Structure | σ1R Ki (nM) | σ2R Ki (nM) | In Vivo Model | In Vivo Activity (Dose) |
| Compound 5 | N-(4-cyclohexylbutyl)-1-(4-fluorobenzyl)piperidin-4-amine | 3.64 | 128 | Formalin-induced pain | Significant antinociceptive effect (10 mg/kg) |
| Compound 11 | 1-(4-fluorobenzyl)-N-(4-phenylbutyl)piperidin-4-amine | 4.41 | 67.9 | Formalin-induced pain | Significant antinociceptive effect (10 mg/kg) |
| Compound 12a | 2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one | 1.8 | 3.5 | Capsaicin-induced allodynia | Potent anti-allodynic effect |
| Compound 12c | 2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one | 2.5 | 1.9 | Capsaicin-induced allodynia | Potent anti-allodynic effect |
Experimental Protocols
In Vitro Sigma Receptor Radioligand Binding Assays
The affinity of the test compounds for sigma-1 and sigma-2 receptors is determined through competitive radioligand binding assays.
Sigma-1 Receptor Binding Assay:
-
Preparation: Guinea pig brain membranes are prepared and homogenized in a Tris-HCl buffer.
-
Radioligand: (+)-[3H]pentazocine is used as the radioligand.
-
Procedure: A mixture of the membrane preparation, the radioligand, and varying concentrations of the test compound is incubated. Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand, such as haloperidol.
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated and converted to Ki values using the Cheng-Prusoff equation.
Sigma-2 Receptor Binding Assay:
-
Preparation: Rat liver membranes are used as the source of sigma-2 receptors.
-
Radioligand: [3H]-DTG (1,3-di-o-tolylguanidine) is used as the radioligand.
-
Procedure: To measure binding to sigma-2 receptors specifically, the assay is performed in the presence of a masking concentration of (+)-pentazocine to block the binding of [3H]-DTG to sigma-1 receptors. The rest of the procedure is similar to the sigma-1 assay.
-
Data Analysis: IC50 and Ki values are calculated as described for the sigma-1 receptor assay.
In Vivo Models of Nociception
Formalin-Induced Pain Model:
-
Subjects: Male albino Swiss mice are used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of the mouse's hind paw. This induces a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at a specified time before the formalin injection.
-
Observation: The time the animals spend licking the injected paw is recorded in both phases of the test.
-
Data Analysis: A reduction in the paw-licking time in the drug-treated group compared to a vehicle-treated control group indicates an antinociceptive effect.
Capsaicin-Induced Allodynia Model:
-
Subjects: Male CD-1 mice are used.
-
Procedure: Capsaicin is injected intraplantarly to induce mechanical allodynia, a state of heightened sensitivity to mechanical stimuli.
-
Drug Administration: Test compounds are administered before the capsaicin injection.
-
Measurement: Mechanical sensitivity is assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Visualizing the Workflow and Signaling Pathway
To better illustrate the process of evaluating these compounds and their proposed mechanism of action, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 1-Benzyl-3-phenylpiperidin-4-amine: A Procedural Guide
Disclaimer: The following disposal procedures are based on information available for structurally similar compounds, such as 1-Benzyl-N-phenylpiperidin-4-amine and 1-Benzyl-4-piperidylamine. While the general principles of chemical waste disposal are likely to apply, it is crucial to consult the specific Safety Data Sheet (SDS) for 1-Benzyl-3-phenylpiperidin-4-amine and adhere to all local, regional, and national regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Hazard Identification and Safety Precautions
This compound and its analogs are hazardous substances that require careful handling. The primary hazards are summarized in the table below.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [1][2] |
| May cause an allergic skin reaction | Skin Sensitization (Category 1B) | [1] |
| Causes skin irritation | Skin corrosion/irritation | [2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation | [2][3] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | [1] |
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
- Segregate this waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.
2. Waste Containment:
- Place solid waste into a clearly labeled, sealable, and chemically resistant container.
- For liquid waste, use a labeled, leak-proof, and chemically compatible container.
- The container must be clearly marked as "Hazardous Waste" and include the chemical name: "this compound Waste".
3. Spill Management:
- In the event of a spill, ensure adequate ventilation.[1]
- For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]
- Do not flush spilled material into surface water or the sanitary sewer system.[1][5]
4. Storage of Waste:
- Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]
- Keep the container tightly closed.[1]
5. Final Disposal:
- Dispose of the waste through an approved and licensed hazardous waste disposal company.
- Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]
- Do not dispose of this chemical in standard laboratory trash or down the drain.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 1-Benzyl-3-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Benzyl-3-phenylpiperidin-4-amine. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Check for breakthrough time and replace as needed.[4][5] |
| Protective Clothing | Lab coat, long pants, and closed-toe shoes. Consider a chemically resistant apron for larger quantities.[1][6] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if there is a risk of dust formation or if working in a poorly ventilated area.[3][7] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[7]
-
Assemble all necessary PPE as outlined in the table above.
-
Review the SDS of structurally similar compounds to be aware of potential hazards.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate waste materials as described in the disposal plan below.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired chemicals, and contaminated items such as gloves, weigh boats, and paper towels in a designated, clearly labeled hazardous solid waste container.[1]
-
Liquid Waste: Collect any solutions containing the compound in a designated, clearly labeled hazardous liquid waste container. Do not pour down the drain.[1]
-
-
Storage:
-
Disposal:
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][3]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Sweep up and place in a suitable container for disposal.[1] Avoid dust formation.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
